molecular formula C18H18N2O4 B11070541 1-{1-[(Furan-2-ylmethyl)-carbamoyl]-ethyl}-1H-indole-3-carboxylic acid methyl ester

1-{1-[(Furan-2-ylmethyl)-carbamoyl]-ethyl}-1H-indole-3-carboxylic acid methyl ester

Cat. No.: B11070541
M. Wt: 326.3 g/mol
InChI Key: TZIZXZPXNNRLAF-UHFFFAOYSA-N
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Description

METHYL 1-{2-[(2-FURYLMETHYL)AMINO]-1-METHYL-2-OXOETHYL}-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed intramolecular oxidative coupling of anilines functionalized with electron-withdrawing and -donating groups . This method is efficient and yields high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which enhances reaction rates and yields. The use of commercially available anilines and optimized reaction conditions, such as specific temperatures and catalysts, ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{2-[(2-FURYLMETHYL)AMINO]-1-METHYL-2-OXOETHYL}-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

METHYL 1-{2-[(2-FURYLMETHYL)AMINO]-1-METHYL-2-OXOETHYL}-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 1-{2-[(2-FURYLMETHYL)AMINO]-1-METHYL-2-OXOETHYL}-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets METHYL 1-{2-[(2-FURYLMETHYL)AMINO]-1-METHYL-2-OXOETHYL}-1H-INDOLE-3-CARBOXYLATE apart is its unique combination of the indole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 1-[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl]indole-3-carboxylate

InChI

InChI=1S/C18H18N2O4/c1-12(17(21)19-10-13-6-5-9-24-13)20-11-15(18(22)23-2)14-7-3-4-8-16(14)20/h3-9,11-12H,10H2,1-2H3,(H,19,21)

InChI Key

TZIZXZPXNNRLAF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N2C=C(C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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